3-Nitro-1-(2-phenylpropyl)-1H-pyrazole
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Overview
Description
Triazoles, which include compounds like “3-Nitro-1-(2-phenylpropyl)-1H-pyrazole”, are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
Triazoles can be synthesized using various methods. For instance, a series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .Molecular Structure Analysis
The molecular structure of triazoles comprises three nitrogen atoms and two carbon atoms. There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole .Scientific Research Applications
Structural Analysis and Material Properties
3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine : The study of this compound, which shares structural similarity with 3-Nitro-1-(2-phenylpropyl)-1H-pyrazole, reveals its crystal structure and intermolecular interactions. The molecular structure is stabilized by hydrogen bonds, forming sheets that could influence material properties (S. Hernández-Ortega et al., 2012).
Optical and Non-Linear Optical Properties
Versatile optical materials : Pyrazoline derivatives, including those related to 3-Nitro-1-(2-phenylpropyl)-1H-pyrazole, demonstrate fluorescence and non-linear optical properties. The study shows that by modifying the substituent in the phenyl ring, it's possible to tune the physical properties of these compounds for potential use in optical materials and liquid crystals (J. Barberá et al., 1998).
Synthesis and Reactivity
The synthesis of heteroaromatic nitro compounds from 3-nitrochromone : This paper discusses the synthesis of pyrazolyl nitro derivatives, highlighting the versatility of nitro pyrazoles in chemical synthesis. These reactions proceed with significant yields, providing insights into the reactivity of nitro-substituted pyrazoles and their potential applications in developing new compounds (G. Haas et al., 1981).
Energetic Materials
Novel Highly Energetic Pyrazoles : This research introduces a family of energetic compounds, nitropyrazoles bearing a trinitromethyl moiety, showcasing their potential as high-energy dense oxidizers. These compounds are characterized by their high density and promising energetic performance, indicating their application in environmentally benign energetic materials (I. Dalinger et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-nitro-1-(2-phenylpropyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-10(11-5-3-2-4-6-11)9-14-8-7-12(13-14)15(16)17/h2-8,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNNCOFVHBBNNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC(=N1)[N+](=O)[O-])C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-1-(2-phenylpropyl)-1H-pyrazole |
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